2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophen-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the thiophen-2-yl-piperidin-1-yl moiety. Common reagents used in these reactions include thionyl chloride, ethyl mercaptan, and various piperidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the thiophen-2-yl ring.
Scientific Research Applications
2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The ethylthio and thiophen-2-yl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- 2-(ethylthio)-N-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)benzamide
- 2-(ethylthio)-N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzamide
Uniqueness
2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is unique due to the presence of both ethylthio and thiophen-2-yl groups, which confer specific electronic and steric properties. These features can enhance its reactivity and binding interactions compared to similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-2-24-19-7-4-3-6-17(19)20(23)21-11-14-22-12-9-16(10-13-22)18-8-5-15-25-18/h3-8,15-16H,2,9-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOUXATSUIYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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